molecular formula C20H20N2O3 B11394798 2-(3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

2-(3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

Cat. No.: B11394798
M. Wt: 336.4 g/mol
InChI Key: SATQFJCISSIVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenoxy group, an oxazole ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3,5-dimethylphenol, which is then reacted with an appropriate halogenated propanamide under basic conditions to form the phenoxy intermediate.

    Oxazole Ring Formation: The next step involves the synthesis of the 3-phenyl-1,2-oxazole ring. This can be achieved through the cyclization of a suitable precursor, such as a nitrile or an amide, in the presence of a dehydrating agent.

    Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the oxazole ring. This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the amide bond may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be useful in the treatment of various diseases.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The phenoxy and oxazole groups could facilitate binding to specific molecular targets, while the amide bond might play a role in stabilizing the compound within a biological system.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    2-(3,5-Dimethylphenoxy)-N-(3-phenyl-1,2-thiazol-5-yl)propanamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(3,5-Dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide.

Uniqueness

The uniqueness of 2-(3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and oxazole rings, along with the propanamide backbone, allows for a wide range of interactions and reactivities that are not observed in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C20H20N2O3/c1-13-9-14(2)11-17(10-13)24-15(3)20(23)21-19-12-18(22-25-19)16-7-5-4-6-8-16/h4-12,15H,1-3H3,(H,21,23)

InChI Key

SATQFJCISSIVCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.